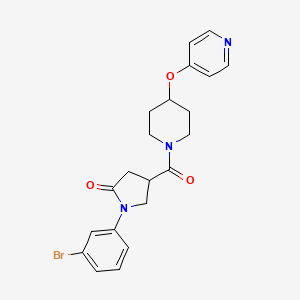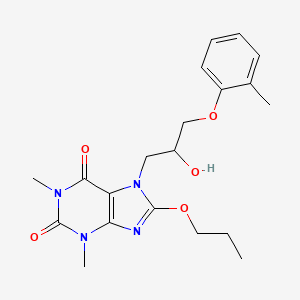![molecular formula C24H20FNO5S B2687808 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866726-21-8](/img/structure/B2687808.png)
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H20FNO5S and its molecular weight is 453.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinoline and quinolinone derivatives are synthesized for their potential biological activities. For example, Mizuno et al. (2006) explored syntheses of metabolites of a specific quinoline derivative, highlighting the synthetic routes and potential for biological activity studies (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). These syntheses provide insights into the methodologies that could be applied to similar compounds for exploring their applications in drug development and other scientific research areas.
Anticancer Research
Quinoline derivatives are investigated for their anticancer properties. Berry et al. (2005) described a series of substituted quinols as potent and selective antitumor agents (Berry, Bradshaw, Fichtner, Ren, Schwalbe, Wells, Chew, Stevens, & Westwell, 2005). These findings suggest that related compounds, including the one , could have therapeutic potential against various cancers, underscoring the importance of continued research into quinoline derivatives.
Fluorescent Probes and Chemical Reactivity
Quinolinone derivatives have been utilized as fluorescent probes due to their photophysical properties. Ohshima et al. (2010) developed a fluorescent probe for Zn2+ ions, demonstrating the utility of quinoline derivatives in sensing and imaging applications (Ohshima, Kitamura, Morita, Shiro, Yamada, Ikekita, Kimura, & Aoki, 2010). This application area might offer insights into the potential use of "1-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one" in developing new fluorescent markers for biological and chemical studies.
Antimicrobial and Tuberculosis Research
Compounds with a quinoline core structure have also been explored for antimicrobial properties, particularly against tuberculosis. Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis from a series of 4-anilinoquinolines and quinazolines (Asquith, Fleck, Torrice, Crona, Grundner, & Zuercher, 2019). This research avenue indicates the potential for quinoline derivatives to contribute to the development of new antitubercular agents.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-8-10-17(25)11-9-16)15-23(24(19)27)32(28,29)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCIHGNLPORFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
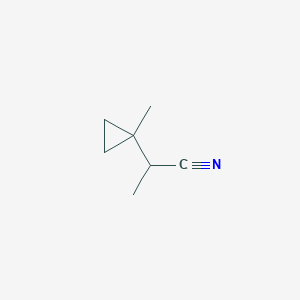
![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)
![1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687731.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)
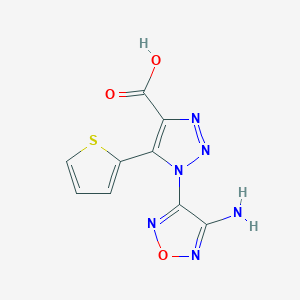
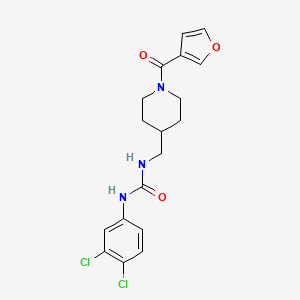
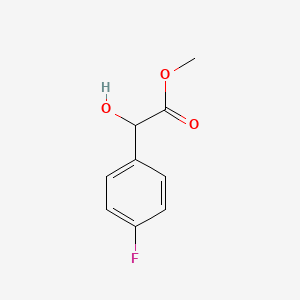

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2687740.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(3,4-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2687742.png)
